molecular formula C12H12N2O3S2 B5966043 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide

3-{[(2-thienylmethyl)amino]sulfonyl}benzamide

Cat. No. B5966043
M. Wt: 296.4 g/mol
InChI Key: AXCXBWGBFGJUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-thienylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide involves the inhibition of the protein kinase CK2. This protein kinase plays a critical role in various cellular processes, including cell proliferation, cell differentiation, and apoptosis. By inhibiting this protein kinase, 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide can have various biochemical and physiological effects. One of the primary effects is the inhibition of CK2, which can lead to the induction of apoptosis and inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide in lab experiments is its ability to inhibit CK2, which can be useful in studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the study of 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide. One area of research is in the development of more potent and selective CK2 inhibitors. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.

Synthesis Methods

The synthesis of 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide involves the reaction of 2-thiophenemethanamine and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide.

Scientific Research Applications

3-{[(2-thienylmethyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-{[(2-thienylmethyl)amino]sulfonyl}benzamide has been studied for its potential anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

3-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-12(15)9-3-1-5-11(7-9)19(16,17)14-8-10-4-2-6-18-10/h1-7,14H,8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXBWGBFGJUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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